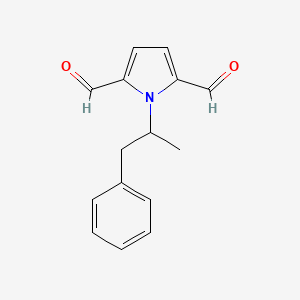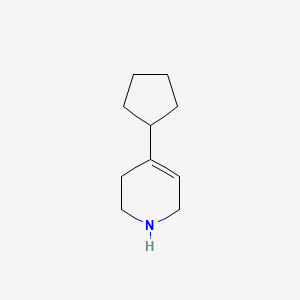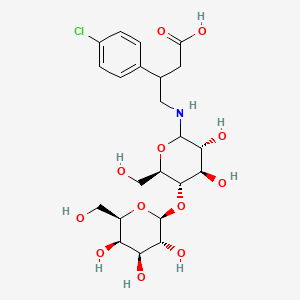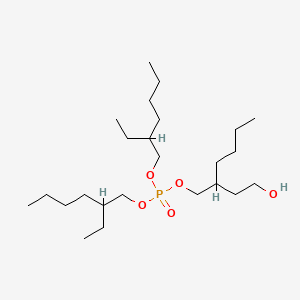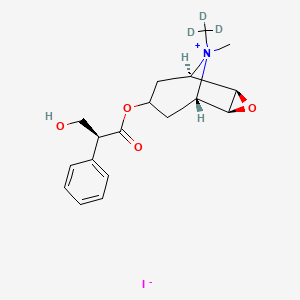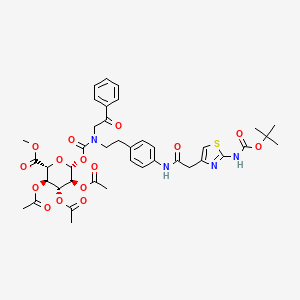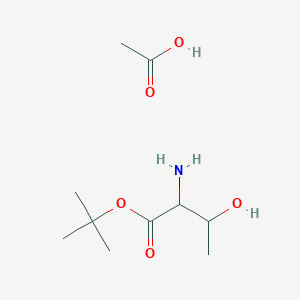
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate with acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate is a compound with a complex structure that includes both acetic acid and tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate typically involves the tert-butylation of carboxylic acids and alcohols. One efficient method for the preparation of tert-butyl esters involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which affords tert-butyl esters with free amino groups quickly and in good yields . Another method includes the use of tert-butyl hydroperoxide under metal-free conditions, which allows for the oxidation of Csp3–H bonds, cleavage of C–CN bonds, and formation of C–O bonds in one pot .
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: The compound’s functional groups can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Bis(trifluoromethanesulfonyl)imide: Used for tert-butylation reactions.
Tert-butyl hydroperoxide: Employed in oxidation reactions to form tert-butyl esters.
Major Products
The major products formed from these reactions include tert-butyl esters and ethers, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate involves its ability to form stable esters and ethers. The tert-butyl group provides steric hindrance, which can protect the compound from nucleophilic attacks and reduce its reactivity under certain conditions . This stability is crucial for its use as a protecting group in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2S,3S)-2-amino-3-tert-butoxybutanoate: Similar structure but with different stereochemistry.
Tert-butyl esters of free amino acids: Commonly used as protecting groups in organic synthesis.
Uniqueness
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry and the presence of both acetic acid and tert-butyl groups. This combination provides distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H21NO5 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
acetic acid;tert-butyl 2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3.C2H4O2/c1-5(10)6(9)7(11)12-8(2,3)4;1-2(3)4/h5-6,10H,9H2,1-4H3;1H3,(H,3,4) |
Clave InChI |
ZGPKATWUZGSUFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)OC(C)(C)C)N)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


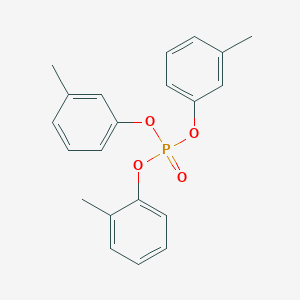

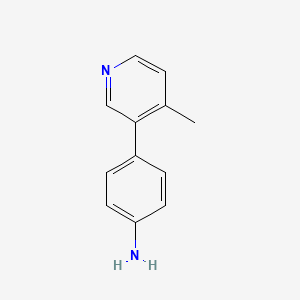

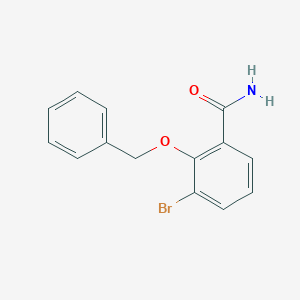
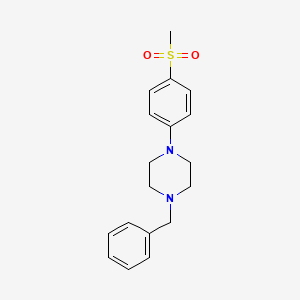
![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
